![molecular formula C18H12N4O4 B529995 10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione CAS No. 310421-56-8](/img/structure/B529995.png)
10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HLI98E is a HDM2 ubiquitin ligase inhibitor. HLI98E exhibits cytotoxic activities and HDM2 E3 ligase inhibitory activities. In cells, HLI98E allows the stabilization of p53 and HDM2 and activation of p53-dependent transcription and apoptosis. The p53 tumor suppressor protein is regulated by its interaction with HDM2, which serves as a ubiquitin ligase (E3) to target p53 for degradation. HLI98E may demonstrate anti-tumor activity by inhibiting recognition of the E3 enzyme and substrate.
Applications De Recherche Scientifique
Corrosion Inhibition
10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione and related compounds have been studied for their effectiveness as corrosion inhibitors. These compounds show promising results in protecting mild steel against corrosion in acidic environments, notably in 1 M HCl. Their high inhibition efficiency is attributed to their ability to adsorb onto the steel surface, forming protective films. The most efficient compound in the studied group demonstrated an inhibition efficiency of 98.30% at a specific concentration. The adsorption of these compounds onto the steel surface fits the Langmuir adsorption isotherm model. Furthermore, their nature as cathodic-type inhibitors was established through potentiodynamic polarization measurements. The surface morphology after the application of these inhibitors was confirmed by Scanning Electron Microscopy (SEM), and the inhibition mechanisms and adsorption characteristics were further validated through quantum chemical calculations and molecular dynamics simulations (Verma et al., 2016).
Synthesis and Biological Screening
The compound in focus is part of a family of compounds synthesized via a three-component cyclocondensation. This process involves 2-R1-6-aminopyrimidine-4-ones, dimedone, and aromatic or heterocyclic aldehydes in the presence of triethylbenzylammonium chloride. The synthesis is noteworthy for its potential in generating 10-substituted analogs of pyrimido[4,5-b]quinolines, which are of significant interest for biological screening. This synthesis route offers a methodological advantage for exploring the biological activities of these compounds (Hovsepyan et al., 2018).
Propriétés
Numéro CAS |
310421-56-8 |
|---|---|
Nom du produit |
10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione |
Formule moléculaire |
C18H12N4O4 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
10-(4-methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C18H12N4O4/c1-10-2-4-12(5-3-10)21-15-7-6-13(22(25)26)8-11(15)9-14-16(21)19-18(24)20-17(14)23/h2-9H,1H3,(H,20,23,24) |
Clé InChI |
AHOQBMMKXUYLMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O |
SMILES canonique |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O |
Apparence |
Solid powder |
Autres numéros CAS |
310421-56-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HLI98E; HLI 98E; HLI-98E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



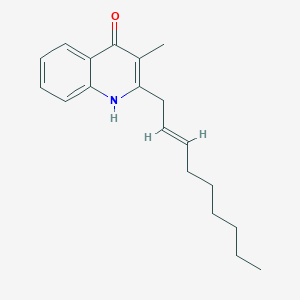
![N-[1-[(4-Ethylphenyl)sulfonylamino]-2-hydroxyindan-6-yl]-3-methoxybenzamide](/img/structure/B530336.png)
![1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea](/img/structure/B530532.png)
![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)
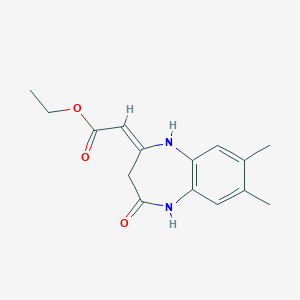


![1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile](/img/structure/B531314.png)

![6-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B531398.png)
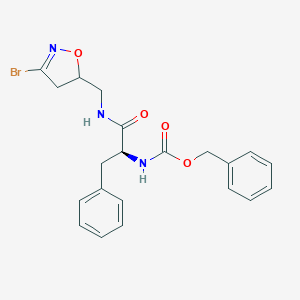
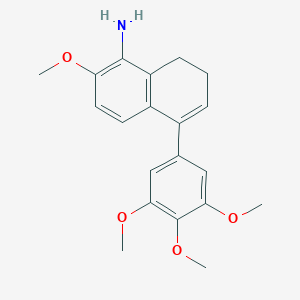
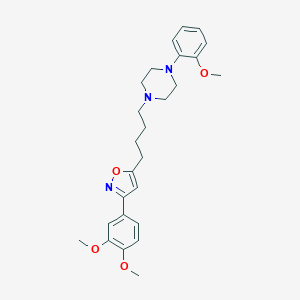
![(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid](/img/structure/B531927.png)